(2-Cyclopropylacetyl)-d-valine
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Overview
Description
(2-Cyclopropylacetyl)-d-valine is a compound that features a cyclopropyl group attached to the acetyl moiety of d-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylacetyl)-d-valine typically involves the reaction of cyclopropylacetyl chloride with d-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylacetyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones, while reduction can produce cyclopropylacetyl alcohols .
Scientific Research Applications
(2-Cyclopropylacetyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropylacetyl)-d-valine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetyl chloride: A precursor in the synthesis of (2-Cyclopropylacetyl)-d-valine.
Cyclopropylamine: Shares the cyclopropyl group but differs in its functional groups.
Cyclopropylcarboxylic acid: Another compound with a cyclopropyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of the cyclopropyl group with d-valine, providing distinct structural and functional properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2R)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m1/s1 |
InChI Key |
IIWPCYHKTBORFJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1CC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
Origin of Product |
United States |
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